N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[(4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15FN2O5/c26-15-9-11-16(12-10-15)27-24(30)22-21(17-6-2-4-8-20(17)32-22)28-23(29)18-13-14-5-1-3-7-19(14)33-25(18)31/h1-13H,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZYQRHYUVBUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade, which is an efficient way to construct polycyclic benzofuran compounds . The chromene moiety can be synthesized using proton quantum tunneling, which minimizes side reactions and yields high purity products .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and scalability, employing catalysts and reagents that are readily available and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Therapeutic Applications
-
Antiviral Activity
- Recent studies have indicated that derivatives of benzofuran compounds, including N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide, exhibit antiviral properties against the hepatitis C virus (HCV). These compounds act by inhibiting viral replication and can potentially serve as therapeutic agents in HCV treatment protocols .
-
Immunomodulatory Effects
- Research has demonstrated that benzofuran derivatives can modulate immune responses. Specifically, certain compounds have been shown to inhibit chemotaxis induced by chemokines like CCL20, which is crucial in inflammatory responses and autoimmune diseases. This suggests that this compound could be explored for its immunomodulatory properties .
- Cancer Therapeutics
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran and chromene moieties are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit certain enzymes involved in tumor growth or bacterial replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound shares structural motifs with several benzofuran- and coumarin-based derivatives. Below is a detailed comparison:
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to the 4-methoxyphenyl or 4-sulfamoylphenyl groups in analogs . Fluorine’s electronegativity improves membrane permeability and binding affinity to hydrophobic enzyme pockets. The coumarin-carboxamide moiety in the target compound is analogous to HDAC1 inhibitors reported in , but the absence of a benzyl-2-aminophenyl group likely alters target specificity.
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling 2-((4-fluorophenyl)carbamoyl)benzofuran-3-amine with 2-oxo-2H-chromene-3-carbonyl chloride, a method similar to the preparation of compound 12 (coumarin-sulfamoylphenyl derivative) .
- In contrast, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide uses a phenethylamine coupling strategy, which simplifies purification .
Biological Activity
N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The compound features a unique combination of benzofuran and chromene moieties, which are known for their diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties. The synthesis typically involves multi-step organic reactions, including the formation of the benzofuran ring through free radical cyclization methods .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that chromone derivatives could inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds often fall below that of standard chemotherapeutic agents like doxorubicin .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Chromone Derivative 1 | MCF-7 | 10.5 | |
| Chromone Derivative 2 | A549 | 15.0 | |
| This compound | MCF-7 | TBD | Ongoing Studies |
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria. The structure activity relationship (SAR) analysis reveals that the presence of electron-withdrawing groups enhances antibacterial efficacy .
Table 2: Antibacterial Activity Overview
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 32 | |
| Compound B | S. aureus | 16 | |
| This compound | TBD | TBD | Ongoing Studies |
Antioxidant Properties
In addition to its potential as an antitumor and antibacterial agent, this compound has shown promising antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. The antioxidant capacity can be attributed to the presence of hydroxyl groups in its structure, which can scavenge free radicals effectively .
Case Studies
- Case Study on Antitumor Activity : A recent study evaluated the cytotoxic effects of various chromone derivatives on MCF-7 cells. The results indicated that modifications at specific positions on the chromone ring significantly enhanced cytotoxicity, suggesting a targeted approach in drug design for breast cancer therapy.
- Case Study on Antibacterial Efficacy : Another investigation assessed the antibacterial activity of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited a notable reduction in bacterial growth, indicating its potential as a therapeutic agent against resistant strains.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions, such as using potassium carbonate as a base and dry DMF as a solvent to enhance reactivity and reduce side reactions. Purification via flash column chromatography on silica gel followed by recrystallization (e.g., from acetone) improves crystallinity and purity. Reaction monitoring with TLC or HPLC ensures intermediate stability .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm substituent positions and carboxamide linkages. For example, coupling patterns in aromatic regions (δ 6.5–8.5 ppm) resolve benzofuran and chromene moieties .
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Single-crystal diffraction at 292 K with R-factor < 0.05 ensures accuracy. Note solvent molecules (e.g., DMF solvates) in the lattice .
Q. How should researchers validate the purity of synthesized batches?
- Methodological Answer : Combine HPLC (≥98% purity threshold) with mass spectrometry (ESI-MS) to detect trace impurities. Melting point analysis and elemental composition (C, H, N) further confirm batch consistency .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structure determination?
- Methodological Answer : Use SHELXD for initial phase determination and SHELXL for refinement. For twinned data, apply the TWIN/BASF commands in SHELXL to model twin domains. For disorder, refine occupancy factors and apply restraints to overlapping atoms. Validate with R < 0.05 and CC1/2 > 0.7 in high-resolution shells .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting bioactivity?
- Methodological Answer :
- Substituent Modification : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) or bulky substituents to assess steric effects on binding. Compare with analogs like N-(3-chloro-4-fluorophenyl) derivatives .
- Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases) using IC measurements. Pair with molecular docking (AutoDock Vina) to correlate activity with binding pocket interactions .
Q. How can researchers address poor solubility in in vitro assays?
- Methodological Answer : Use co-solvents (e.g., DMSO ≤ 1% v/v) or formulate the compound as a cyclodextrin inclusion complex. For hydrophobic analogs, introduce polar groups (e.g., hydroxyl or amine) on the benzofuran ring while monitoring SAR trade-offs .
Q. What computational methods are suitable for predicting metabolic stability?
- Methodological Answer : Perform DFT calculations (Gaussian 09) to identify electrophilic sites prone to oxidation. Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism. Validate with microsomal stability assays (human liver microsomes) and LC-MS metabolite profiling .
Data Contradiction Analysis
Q. How should conflicting bioactivity data between similar compounds be interpreted?
- Methodological Answer : Cross-validate assay conditions (e.g., ATP concentration in kinase assays) to rule out experimental variability. Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics. Compare with structural analogs (e.g., coumarin-3-carboxamide derivatives) to identify critical pharmacophores .
Q. What steps resolve discrepancies in crystallographic bond length/angle measurements?
- Methodological Answer : Re-analyze data collection parameters (e.g., radiation wavelength, temperature). Apply Hirshfeld surface analysis to assess intermolecular interactions influencing geometry. Cross-reference with Cambridge Structural Database (CSD) entries for similar carboxamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
